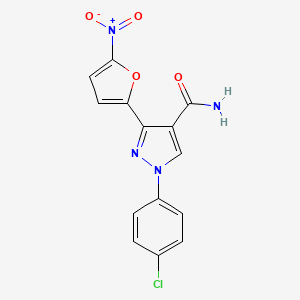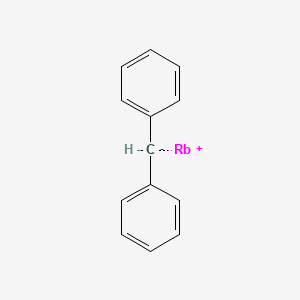
Rubidium diphenylmethanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rubidium diphenylmethanide is an organometallic compound that features a rubidium ion bonded to a diphenylmethanide ligand This compound is part of the broader class of alkali metal diphenylmethanides, which are known for their interesting structural and reactivity properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Rubidium diphenylmethanide can be synthesized through a reaction involving diphenylmethane and rubidium metal. The process typically involves the deprotonation of diphenylmethane by rubidium, resulting in the formation of this compound. This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions with oxygen or moisture.
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratory settings can be scaled up with appropriate modifications. The key challenges in industrial production include maintaining an inert atmosphere and ensuring the purity of the starting materials and final product.
Analyse Chemischer Reaktionen
Types of Reactions
Rubidium diphenylmethanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: It can be reduced under specific conditions to yield rubidium and diphenylmethane.
Substitution: this compound can participate in substitution reactions where the diphenylmethanide ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halides and other electrophiles can be used as reagents in substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: Rubidium and diphenylmethane.
Substitution: Depending on the substituent, various rubidium organometallic compounds can be formed.
Wissenschaftliche Forschungsanwendungen
Rubidium diphenylmethanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organometallic compounds.
Biology: The compound’s unique properties make it useful in studying metal-ligand interactions and their effects on biological systems.
Medicine: While not widely used in medicine, this compound’s potential for developing new pharmaceuticals is being explored.
Industry: The compound’s reactivity and binding properties make it valuable in the development of new materials and catalysts.
Wirkmechanismus
Rubidium diphenylmethanide exerts its effects through its metal-ligand interactions. The rubidium ion forms a bond with the diphenylmethanide ligand, resulting in a stable organometallic complex. This complex can undergo various chemical reactions, depending on the conditions and reagents used. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the ligands and the specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium diphenylmethanide
- Sodium diphenylmethanide
- Cesium diphenylmethanide
Comparison
Rubidium diphenylmethanide is unique among alkali metal diphenylmethanides due to its specific metal-ligand binding modes and reactivity. Compared to potassium and sodium diphenylmethanides, this compound exhibits different solid-state modifications and reactivity patterns. Cesium diphenylmethanide, while similar in some respects, also shows distinct differences in its chemical behavior.
This compound’s unique properties make it a valuable compound for various scientific research applications, highlighting its importance in the field of organometallic chemistry.
Eigenschaften
CAS-Nummer |
61187-02-8 |
|---|---|
Molekularformel |
C13H11Rb |
Molekulargewicht |
252.69 g/mol |
IUPAC-Name |
phenylmethylbenzene;rubidium(1+) |
InChI |
InChI=1S/C13H11.Rb/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;/h1-11H;/q-1;+1 |
InChI-Schlüssel |
GNHWYYAIWXGJQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[CH-]C2=CC=CC=C2.[Rb+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


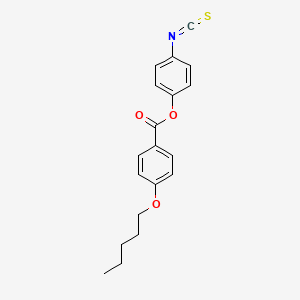

![N'-[2-(4-Fluorophenyl)ethyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14586608.png)
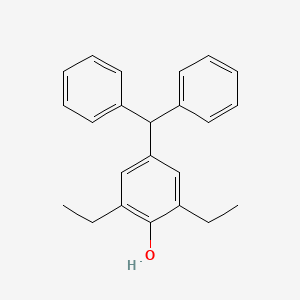
![[(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methyl](trimethyl)silane](/img/structure/B14586614.png)
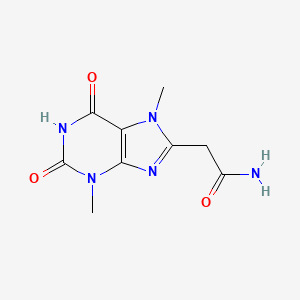
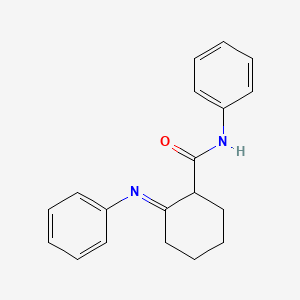
![{[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14586639.png)


![N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine](/img/structure/B14586657.png)
![3-[(4-Aminopyrimidin-2-YL)sulfanyl]propanamide](/img/structure/B14586666.png)
![3-Ethyl-6-methyl-2-phenyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one](/img/structure/B14586669.png)
